

Stability and Storage of Oxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxazole-4-carbaldehyde

Cat. No.: B056818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Oxazole-4-carbaldehyde** (CAS 118994-84-6). Drawing upon available chemical principles and data for analogous heterocyclic aldehydes, this document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers best practices for handling and storage to ensure the compound's integrity for research and development purposes.

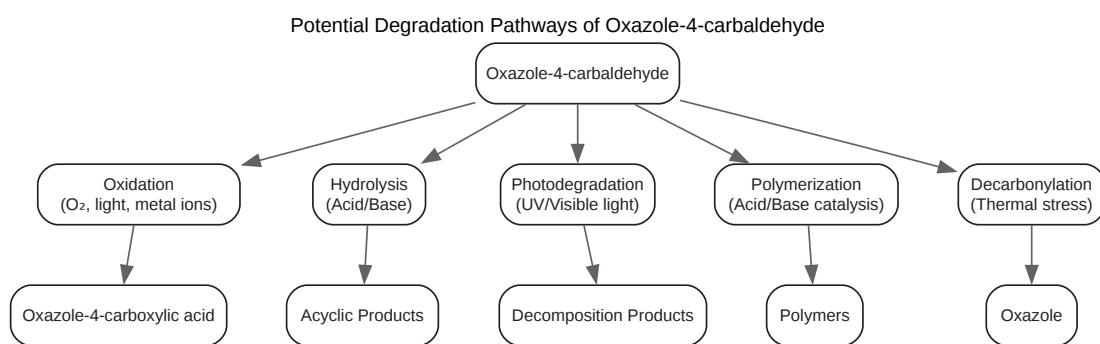
Core Stability Profile

Oxazole-4-carbaldehyde is a heterocyclic aldehyde that combines the aromatic oxazole ring with a reactive aldehyde functional group. Its stability is influenced by the inherent properties of both moieties. While the oxazole ring is generally thermally stable, it can be susceptible to oxidation and photolysis.^{[1][2]} The aldehyde group is prone to oxidation and polymerization. Available data from various suppliers suggests that the compound is a colorless to light yellow liquid or a solid with a pungent odor.^[3]

Recommended Storage Conditions

To maintain the purity and stability of **Oxazole-4-carbaldehyde**, the following storage conditions are recommended based on supplier data sheets and general principles for reactive aldehydes:

Parameter	Recommended Condition	Rationale
Temperature	2-8°C (Refrigerated)	To minimize the rate of potential degradation reactions.
Atmosphere	Under an inert gas (e.g., Nitrogen, Argon)	To prevent oxidation of the aldehyde group.
Light	Store in the dark (amber vial)	To prevent photochemical degradation.
Moisture	Store in a dry environment (desiccator)	To prevent hydrolysis of the oxazole ring.
Container	Tightly sealed container	To prevent exposure to air and moisture.


Summary of Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₄ H ₃ NO ₂	[3]
Molecular Weight	97.07 g/mol	
Appearance	Colorless to light yellow liquid or solid	[3]
Melting Point	57-61 °C	[4]
Boiling Point	184.7 ± 13.0 °C (Predicted)	[4]
Storage Temperature	2-8°C	[5]

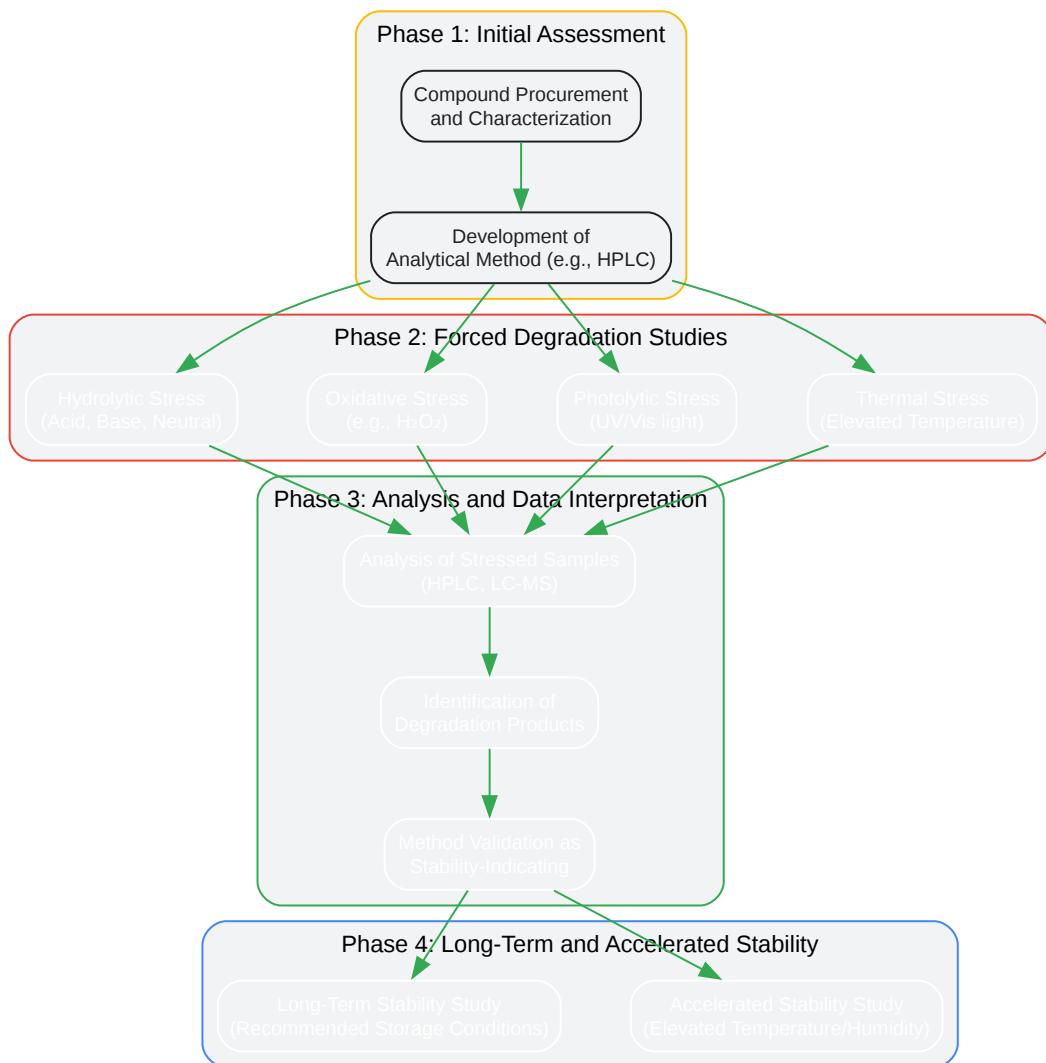
Potential Degradation Pathways

While specific degradation studies on **Oxazole-4-carbaldehyde** are not extensively available in the public domain, potential degradation pathways can be inferred from the known chemistry of oxazoles and aldehydes.[6][7][8]

- Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, oxazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
- Hydrolysis: Under strongly acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage.^[6] This would likely lead to the formation of acyclic compounds.
- Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to decomposition.^{[1][2]} The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.
- Polymerization: Aldehydes can undergo self-polymerization, particularly in the presence of acidic or basic catalysts. This would result in the formation of higher molecular weight byproducts.
- Decarbonylation: Although less common for aromatic aldehydes, decarbonylation to form oxazole could be a potential degradation pathway under thermal stress.

[Click to download full resolution via product page](#)

Potential degradation pathways for **Oxazole-4-carbaldehyde**.


Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of **Oxazole-4-carbaldehyde** should involve forced degradation studies under various stress conditions.[9][10][11] The goal is to identify potential degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[12][13][14]

General Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like **Oxazole-4-carbaldehyde**.

Workflow for Compound Stability Assessment

[Click to download full resolution via product page](#)

A general workflow for assessing the stability of a chemical compound.

Protocol for a Forced Degradation Study

Objective: To investigate the degradation of **Oxazole-4-carbaldehyde** under various stress conditions and to identify the major degradation products.

Materials:

- **Oxazole-4-carbaldehyde**
- HPLC grade acetonitrile and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector or a photodiode array (PDA) detector
- LC-MS system for identification of degradation products
- Photostability chamber
- Oven

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **Oxazole-4-carbaldehyde** in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
- Acid Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
 - Keep the solution at 60°C for 24 hours.
 - Neutralize the solution with 0.1 M NaOH.
 - Dilute to a final concentration of 100 µg/mL with the mobile phase.

- Base Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Keep the solution at 60°C for 24 hours.
- Neutralize the solution with 0.1 M HCl.
- Dilute to a final concentration of 100 µg/mL with the mobile phase.

- Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
- Keep the solution at room temperature for 24 hours.
- Dilute to a final concentration of 100 µg/mL with the mobile phase.

- Thermal Degradation:

- Keep a solid sample of **Oxazole-4-carbaldehyde** in an oven at 60°C for 7 days.
- Prepare a solution of the heat-stressed sample at a concentration of 100 µg/mL in the mobile phase.

- Photodegradation:

- Expose a solution of **Oxazole-4-carbaldehyde** (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
- Keep a control sample in the dark.

- Analysis:

- Analyze all the samples by a developed and validated stability-indicating HPLC method. A C18 column is often a suitable starting point.
- Identify and quantify the degradation products.

- Use LC-MS to determine the mass of the degradation products to aid in structure elucidation.

Conclusion

Oxazole-4-carbaldehyde is a compound that requires careful handling and storage to maintain its integrity. The presence of the aldehyde group makes it susceptible to oxidation and polymerization, while the oxazole ring can be prone to hydrolysis and photolytic degradation under certain conditions. For optimal stability, it is imperative to store the compound at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, which are crucial for ensuring the reliability of experimental results and for the development of potential pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. Oxazole-4-carbaldehyde CAS#: 118994-84-6 [amp.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation in Pharmaceuticals A Regulatory Update [article.sapub.org]

- 11. ajrconline.org [ajrconline.org]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Stability and Storage of Oxazole-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056818#stability-and-storage-conditions-for-oxazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com